Undec-5-en-2-one
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Overview
Description
Undec-5-en-2-one is an organic compound with the molecular formula C11H20O. It is a ketone with an unsaturated carbon chain, characterized by the presence of a double bond at the fifth carbon position. This compound is known for its role as a pheromone in certain animal species, particularly in the pedal glands of the Damaliscus dorcas dorcas .
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-5-en-2-one can be synthesized through various methods. One common approach involves the reaction of acetopropyl alcohol with specific reagents under controlled conditions. The overall yield of this synthesis is approximately 52% . Another method involves the internal Diels-Alder reaction on a ketal, followed by thermal treatment and hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Undec-5-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
Undec-5-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound serves as a pheromone in certain animal species, making it valuable for behavioral studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of its pheromonal properties.
Industry: This compound is used in the fragrance industry due to its unique scent profile
Mechanism of Action
The mechanism of action of undec-5-en-2-one involves its interaction with specific molecular targets, such as receptors in the olfactory system of animals. These interactions trigger behavioral responses, particularly in species that use the compound as a pheromone. The exact molecular pathways and targets are still under investigation, but they likely involve G-protein coupled receptors and downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- Undec-4-en-2-one
- Undec-6-en-2-one
- Dec-5-en-2-one
Uniqueness
Undec-5-en-2-one is unique due to its specific double bond position and its role as a pheromone. This distinguishes it from other similar compounds, which may have different double bond positions or lack pheromonal activity .
Properties
CAS No. |
40657-56-5 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(E)-undec-5-en-2-one |
InChI |
InChI=1S/C11H20O/c1-3-4-5-6-7-8-9-10-11(2)12/h7-8H,3-6,9-10H2,1-2H3/b8-7+ |
InChI Key |
GAZJVINYNDPROS-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCC/C=C/CCC(=O)C |
Canonical SMILES |
CCCCCC=CCCC(=O)C |
Origin of Product |
United States |
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